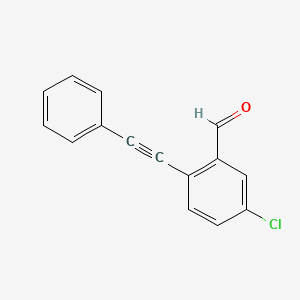

5-Chloro-2-(phenylethynyl)benzaldehyde

Description

BenchChem offers high-quality 5-Chloro-2-(phenylethynyl)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-2-(phenylethynyl)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-(2-phenylethynyl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClO/c16-15-9-8-13(14(10-15)11-17)7-6-12-4-2-1-3-5-12/h1-5,8-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXSGNDDPFCKTOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=C(C=C(C=C2)Cl)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Chloro-2-(phenylethynyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Chloro-2-(phenylethynyl)benzaldehyde, a valuable building block in medicinal chemistry and materials science. The primary synthetic route detailed is the Sonogashira cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds. This document outlines the mechanistic underpinnings of this reaction, provides a detailed experimental protocol, and presents a thorough characterization of the target compound using modern analytical techniques. The information herein is intended to equip researchers with the necessary knowledge to confidently synthesize and utilize this compound in their own research endeavors.

Introduction: The Significance of Arylalkynes

Arylalkynes, such as 5-Chloro-2-(phenylethynyl)benzaldehyde, are a class of organic compounds characterized by a triple bond connected to an aromatic ring. This structural motif is of significant interest in drug discovery and materials science due to its rigid, linear geometry and electron-rich nature. The phenylethynyl group can act as a versatile scaffold for the construction of more complex molecular architectures and can participate in a variety of chemical transformations. Substituted benzaldehydes, in turn, are crucial intermediates in the synthesis of a wide array of pharmaceuticals and biologically active compounds.[1] The combination of these two functionalities in 5-Chloro-2-(phenylethynyl)benzaldehyde makes it a highly attractive building block for the synthesis of novel therapeutic agents and functional materials.

Synthetic Approach: The Sonogashira Cross-Coupling Reaction

The most efficient and widely employed method for the synthesis of 5-Chloro-2-(phenylethynyl)benzaldehyde is the Sonogashira cross-coupling reaction. This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne (phenylacetylene) and an aryl halide (a dihalobenzaldehyde).[2] The reaction is typically catalyzed by a palladium complex and often utilizes a copper(I) co-catalyst.[3]

Mechanistic Insights

The Sonogashira coupling proceeds through a catalytic cycle involving both palladium and copper (in the traditional method). A plausible mechanism for the copper-free variant, which is often preferred to avoid the formation of alkyne homocoupling byproducts, is also well-established.

A general proposed mechanism for the Sonogashira coupling reaction is depicted below.[4]

Figure 1: Simplified catalytic cycle of the Sonogashira cross-coupling reaction.

The key steps involve the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by a transmetalation step with a copper acetylide (or direct reaction with the alkyne in copper-free variants) and subsequent reductive elimination to yield the desired arylalkyne and regenerate the Pd(0) catalyst.

Starting Materials

The synthesis of 5-Chloro-2-(phenylethynyl)benzaldehyde requires a suitable dihalobenzaldehyde as the starting material. 2-Bromo-5-chlorobenzaldehyde or 2-iodo-5-chlorobenzaldehyde are ideal candidates due to the higher reactivity of bromide and iodide in Sonogashira couplings compared to chloride. Phenylacetylene is the other key reactant.

Experimental Protocol: A General Procedure

The following is a representative, field-proven protocol for the copper-free Sonogashira coupling, which can be adapted for the synthesis of 5-Chloro-2-(phenylethynyl)benzaldehyde.

Figure 2: General workflow for the synthesis of 5-Chloro-2-(phenylethynyl)benzaldehyde.

Detailed Steps:

-

Reaction Setup: To a sealable reaction tube equipped with a magnetic stir bar, add 2-bromo-5-chlorobenzaldehyde (1.0 equiv), a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base such as triethylamine (2-3 equiv) or potassium carbonate (2 equiv).

-

Addition of Reagents: Add an anhydrous solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), followed by phenylacetylene (1.1-1.2 equiv).

-

Inert Atmosphere: Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.

-

Reaction: Seal the tube and heat the reaction mixture to a temperature between 60-100 °C. The optimal temperature will depend on the specific catalyst and solvent used.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: After removing the solvent under reduced pressure, purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to afford 5-Chloro-2-(phenylethynyl)benzaldehyde as a solid.

Characterization of 5-Chloro-2-(phenylethynyl)benzaldehyde

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following data are expected for 5-Chloro-2-(phenylethynyl)benzaldehyde.

Physical Properties

| Property | Value |

| CAS Number | 1186603-47-3[5] |

| Molecular Formula | C₁₅H₉ClO[5] |

| Molecular Weight | 240.68 g/mol [5] |

| Appearance | Off-white to yellow solid |

| Melting Point | Not available |

Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton, the aromatic protons of the benzaldehyde ring, and the aromatic protons of the phenylacetylene moiety. The aldehydic proton should appear as a singlet in the downfield region (around 10 ppm). The aromatic protons will exhibit complex splitting patterns in the aromatic region (approximately 7.3-8.0 ppm).

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon (around 190 ppm), the alkynyl carbons (typically between 80-100 ppm), and the aromatic carbons.

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

| Functional Group | Wavenumber (cm⁻¹) |

| C≡C stretch (alkyne) | ~2220 |

| C=O stretch (aldehyde) | ~1700 |

| C-H stretch (aldehyde) | ~2820 and ~2720 |

| C-H stretch (aromatic) | ~3100-3000 |

| C=C stretch (aromatic) | ~1600-1450 |

| C-Cl stretch | ~800-600 |

3.2.3. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 240. The isotopic peak at m/z 242, with an intensity of approximately one-third of the molecular ion peak, will be characteristic of the presence of a chlorine atom. Common fragmentation patterns for benzaldehydes include the loss of a hydrogen atom (M-1) and the loss of the formyl group (M-29).[6]

Applications and Future Directions

Substituted (phenylethynyl)benzaldehydes are valuable precursors in the synthesis of a variety of heterocyclic compounds and complex organic molecules.[7][8] The presence of the aldehyde group allows for a wide range of subsequent transformations, including Wittig reactions, reductive aminations, and condensations to form imines and other derivatives. The phenylethynyl moiety can be further functionalized or can serve as a rigid linker in the design of new molecules.

Given the prevalence of halogenated aromatic compounds in pharmaceuticals, the chloro-substituent on the benzaldehyde ring of the title compound makes it a particularly interesting building block for medicinal chemistry.[9][10] It can be used to synthesize novel compounds with potential biological activities, including but not limited to anticancer, antimicrobial, and anti-inflammatory properties.[3][11]

Conclusion

This technical guide has detailed a reliable synthetic route to 5-Chloro-2-(phenylethynyl)benzaldehyde via the Sonogashira cross-coupling reaction and has outlined the expected analytical data for its thorough characterization. The versatility of this compound as a synthetic intermediate makes it a valuable tool for researchers in organic synthesis, medicinal chemistry, and materials science. The provided protocol and characterization data serve as a solid foundation for the successful synthesis and application of this important chemical building block.

References

[12] European Journal of Organic Chemistry. (2007). Supporting Information. WILEY-VCH Verlag GmbH & Co. KGaA. [11] A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. (n.d.). MDPI. [13] Flow Chemistry: Sonogashira Coupling. (n.d.). [14] 5-Chloro-2-(p-tolylethynyl)benzaldehyde. (n.d.). BLDpharm. [15] Supporting Information. (n.d.). [5] 5-chloro-2-(phenylethynyl)benzaldehyde (Cas 1186603-47-3). (n.d.). Parchem. [4] Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (n.d.). MDPI. [2] The Sonogashira coupling reactions of aryl halides with phenylacetylene. (n.d.). ResearchGate. [16] BJOC - Search Results. (n.d.). Beilstein Journals. [3] SYNTHESIS OF SOME NEW HETEROCYCLIC COMPOUNDS WITH EXPECTED POTENTIAL BIOLOGICAL ACTIVITY. (n.d.). JournalAgent. [7] Study of the Three-Component Reactions of 2-Alkynylbenzaldehydes, Aniline, and Dialkyl Phosphites—The Significance of the Catalyst System. (2021). NIH. [17] The synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives. (2009). ResearchGate. [8] Solvent-Regulated Coupling of 2-Alkynylbenzaldehydes with Cyclic Amines: Selective Synthesis of Fused N-Heterocycles and Functionalized Naphthalene Derivatives. (2020). ACS Publications. [1] Substituted Benzaldehyde: Significance and symbolism. (n.d.). [18] Sonogashira coupling reaction between p‐bromobenzaldehyde and... (n.d.). ResearchGate. [19] Sonogashira coupling between 4‐chlorobenzaldehyde and phenylacetylene... (n.d.). ResearchGate. [20] Sonogashira cross-coupling reaction of 5-bromoindole 15 with... (n.d.). ResearchGate. [21] Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. (n.d.). The Royal Society of Chemistry. [22] Electron impact mass spectral fragmentation patterns of 2a,4-disubstituted 5-benzoyl-2-chloro-2a,3,4,5-tetrahydroazeto[1,2-a][12][15]benzodiazepin-1( 2H)-ones. (2000). PubMed. [23] Fragmentation of BENZALDEHYDE (Maina). (n.d.). Scribd. [24] 5-chloro-2-(phenylethynyl)benzaldehyde. (n.d.). Parchem. [9] Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. (2012). ScienceOpen. [10] Synthesis of 5-chloro-thiosulfadiazine Compounds Using Two-Phase Systems of Organic Solvents. (2021). International Journal of Sciences: Basic and Applied Research (IJSBAR). [25] Benzaldehyde, 2-chloro- - the NIST WebBook. (n.d.). [6] C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions ... (n.d.). Doc Brown's Chemistry.

Sources

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pdf.journalagent.com [pdf.journalagent.com]

- 4. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst [mdpi.com]

- 5. rsc.org [rsc.org]

- 6. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. 5-chloro-2-(phenylethynyl)benzaldehyde CAS#: 1186603-47-3 [m.chemicalbook.com]

- 8. Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. gssrr.org [gssrr.org]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. rsc.org [rsc.org]

- 14. 1260152-40-6|5-Chloro-2-(p-tolylethynyl)benzaldehyde|BLD Pharm [bldpharm.com]

- 15. rsc.org [rsc.org]

- 16. BJOC - Search Results [beilstein-journals.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. rsc.org [rsc.org]

- 22. Electron impact mass spectral fragmentation patterns of 2a,4-disubstituted 5-benzoyl-2-chloro-2a,3,4,5-tetrahydroazeto[1,2-a][1,5]benzodiazepin-1( 2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. scribd.com [scribd.com]

- 24. parchem.com [parchem.com]

- 25. Benzaldehyde, 2-chloro- [webbook.nist.gov]

Physicochemical properties of 5-Chloro-2-(phenylethynyl)benzaldehyde

An In-Depth Technical Guide to 5-Chloro-2-(phenylethynyl)benzaldehyde

Prepared by: Gemini, Senior Application Scientist

Introduction

5-Chloro-2-(phenylethynyl)benzaldehyde is a bespoke chemical entity of significant interest to researchers in medicinal chemistry and advanced organic synthesis. Its structure, characterized by a benzaldehyde core substituted with a chlorine atom at the 5-position and a phenylethynyl group at the 2-position, presents a unique combination of reactive functional groups. The aldehyde offers a handle for a myriad of classical and contemporary chemical transformations, while the ortho-alkynyl group is a versatile precursor for complex cyclization and annulation reactions.[1][2] Furthermore, the incorporation of a chlorine atom is a strategic choice in drug design, often leading to profound improvements in a molecule's pharmacological profile, a phenomenon sometimes termed the "magic chloro" effect.[3][4] This guide provides a comprehensive overview of the synthesis, physicochemical properties, spectroscopic signature, and potential applications of this compound, designed for professionals engaged in drug discovery and chemical research.

Synthesis and Mechanism: The Sonogashira Coupling

The most direct and efficient route for the synthesis of 5-Chloro-2-(phenylethynyl)benzaldehyde is the Sonogashira cross-coupling reaction.[5][6] This powerful carbon-carbon bond-forming reaction couples a terminal alkyne (phenylacetylene) with an aryl halide. The preferred starting material is 2-bromo-5-chlorobenzaldehyde due to the higher reactivity of aryl bromides compared to aryl chlorides in palladium-catalyzed couplings.[7]

Underlying Principles of the Protocol

The success of the Sonogashira coupling hinges on a dual catalytic system involving palladium and copper(I). The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst is crucial for activating the alkyne. An amine base, typically triethylamine, serves both as a base to deprotonate the alkyne and as the solvent. The reaction must be conducted under an inert atmosphere to prevent the oxidative degradation of the Pd(0) catalyst and the oxidative homocoupling of the alkyne (Glaser coupling).

Detailed Experimental Protocol

This protocol is adapted from a standard procedure for the synthesis of similar 2-(phenylethynyl)benzaldehyde derivatives.[8]

Materials:

-

2-Bromo-5-chlorobenzaldehyde (1.0 eq)

-

Phenylacetylene (1.05 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)

-

Copper(I) iodide (CuI) (1 mol%)

-

Triethylamine (NEt₃), anhydrous (sufficient volume for a 0.25 M solution)

-

Nitrogen or Argon gas

-

Anhydrous ethyl acetate and hexanes for chromatography

Procedure:

-

To a dry Schlenk flask, add 2-bromo-5-chlorobenzaldehyde, PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.01 eq).

-

Seal the flask, and evacuate and backfill with inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.

-

Add anhydrous triethylamine via syringe to dissolve the solids.

-

To the stirring solution, add phenylacetylene dropwise via syringe.

-

Heat the reaction mixture to 50 °C and stir under the inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl bromide is consumed (typically 3-6 hours).

-

Upon completion, cool the reaction mixture to room temperature and quench with distilled water.

-

Extract the product into ethyl acetate (3 x 50 mL for a 20 mmol scale reaction).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter the mixture and remove the solvent under reduced pressure to yield the crude product.

-

Purify the residue by flash column chromatography on silica gel using a hexane:ethyl acetate gradient (e.g., starting from 98:2) to afford pure 5-Chloro-2-(phenylethynyl)benzaldehyde.

Catalytic Cycle Visualization

Caption: The dual catalytic cycle of the Sonogashira coupling reaction.

Physicochemical Properties

While extensive experimental data for this specific molecule is not publicly available, its core properties can be summarized. Further characteristics such as melting point, boiling point, and solubility would require experimental determination.

| Property | Value | Reference |

| Compound Name | 5-Chloro-2-(phenylethynyl)benzaldehyde | - |

| CAS Number | 1186603-47-3 | [9] |

| Molecular Formula | C₁₅H₉ClO | [9] |

| Molecular Weight | 240.68 g/mol | [9] |

| Appearance | Predicted to be a pale yellow solid or oil | - |

| Solubility | Predicted to be soluble in common organic solvents (e.g., CH₂Cl₂, THF, EtOAc) and poorly soluble in water. | - |

Spectroscopic Characterization

The following spectroscopic data are predicted based on the analysis of structurally similar compounds and established principles of spectroscopy.[8][10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts are based on data from 2-(phenylethynyl)benzaldehyde and 5-fluoro-2-(phenylethynyl)benzaldehyde, with adjustments for the electronic influence of the chlorine atom.[8]

| ¹H NMR (Predicted) | δ (ppm) | Multiplicity | Protons |

| Aldehyde-H | ~10.6 | s | 1H |

| Aromatic-H | ~7.9 | d | 1H |

| Aromatic-H | ~7.6 | m | 3H |

| Aromatic-H (Phenyl) | ~7.4 | m | 3H |

| ¹³C NMR (Predicted) | δ (ppm) |

| C=O | ~191.0 |

| Aromatic C-Cl | ~138.0 |

| Aromatic CH | ~135.5, 133.5, 132.0, 129.5, 129.0, 128.8 |

| Aromatic C (quaternary) | ~126.5, 122.0 |

| Alkyne C | ~96.5, 84.0 |

Infrared (IR) Spectroscopy

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aldehyde C-H Stretch | ~2850 and ~2750 | Medium |

| C≡C Stretch (Alkyne) | ~2220 | Medium-Weak |

| C=O Stretch (Aromatic Aldehyde) | ~1705 | Strong |

| C=C Stretch (Aromatic) | ~1600, ~1480 | Medium |

| C-Cl Stretch | ~750 | Strong |

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the following key fragments are anticipated:

-

Molecular Ion (M⁺): A prominent peak at m/z = 240.

-

Isotope Peak (M+2)⁺: A peak at m/z = 242 with approximately one-third the intensity of the M⁺ peak, characteristic of a monochlorinated compound.

-

[M-H]⁺: A peak at m/z = 239, corresponding to the loss of the aldehydic proton.

-

[M-CHO]⁺: A peak at m/z = 211, from the loss of the formyl group.

-

[C₆H₅]⁺: A peak at m/z = 77, corresponding to the phenyl cation, which is often a stable and abundant fragment.

Reactivity and Potential Applications

Chemical Reactivity

The ortho-alkynyl benzaldehyde moiety is a powerful synthon for constructing complex molecular architectures. The aldehyde can be used as a handle for reactions such as Wittig olefination, reductive amination, and additions of organometallic reagents. Concurrently, the alkyne can participate in a variety of metal-catalyzed and pericyclic reactions. This dual reactivity enables powerful tandem transformations where an initial reaction at the aldehyde can be followed by an intramolecular cyclization involving the alkyne. For example, gold-catalyzed reactions of ortho-alkynyl benzaldehydes with alkenes can lead to the formation of functionalized seven-membered rings.[1]

Caption: A potential gold-catalyzed transformation of the title compound.

Applications in Drug Discovery

The strategic placement of chlorine atoms in drug candidates is a well-established tactic in medicinal chemistry.[12] The "magic chloro" effect refers to the often dramatic and positive impact of chlorine substitution on a molecule's biological activity and pharmacokinetic properties.[3][4][13]

Key Contributions of the Chloro Substituent:

-

Increased Potency: The chlorine atom can engage in favorable halogen bonding interactions within a protein's active site, enhancing binding affinity.[13]

-

Modulation of Lipophilicity: Chlorine increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes and enhance oral bioavailability.

-

Metabolic Stability: The C-Cl bond is strong and not easily metabolized. Placing a chlorine atom at a site susceptible to oxidative metabolism (like an aromatic C-H bond) can block this pathway, thereby increasing the drug's half-life.[3]

Given these principles, 5-Chloro-2-(phenylethynyl)benzaldehyde serves as a valuable building block for creating libraries of compounds for high-throughput screening. The core scaffold is amenable to diversification at the aldehyde and alkyne positions, while the chlorine atom provides a metabolic block and a potential binding anchor.

References

-

Ishihara, Y., et al. (2023). "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery. Journal of Medicinal Chemistry.

-

Fang, W. Y., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry.

-

Ishihara, Y. (2022). "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery. ChemRxiv.

-

ResearchGate. (n.d.). "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery.

-

Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. YouTube.

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling.

-

NROChemistry. (n.d.). Sonogashira Coupling.

-

Chemistry LibreTexts. (2024). Sonogashira Coupling.

-

Lee, C. H., et al. (2014). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules.

-

BenchChem. (2025). Application Notes and Protocols for Sonogashira Cross-Coupling Reactions with Aryl Iodides.

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for a relevant synthesis.

-

ResearchGate. (n.d.). Reactions of ortho‐alkynylbenzaldehydes with alkenes (cyclopropenes).

-

Wiley-VCH. (2007). Supporting Information for a related publication.

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.

-

Tan, E., et al. (2021). Rh-Catalyzed Ortho C–H Alkynylation of Aromatic Aldehydes. Organic Letters.

-

McMurry, J. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. Organic Chemistry: A Tenth Edition.

-

ChemicalBook. (n.d.). 5-chloro-2-(phenylethynyl)benzaldehyde.

-

ResearchGate. (n.d.). Exploiting the reactivities of ortho-alkynyl aryl ketones.

-

ResearchGate. (n.d.). Scope of ortho‐alkynylaldehyde.

-

Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones.

-

YouTube. (2023). FTIR spectra of Aromatic, aliphatic & conjugated aldehyde.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Exploiting the reactivities of ortho-alkynyl aryl ketones: opportunities in designing catalytic annulation reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Spectroscopic Characterization of 5-Chloro-2-(phenylethynyl)benzaldehyde: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the novel compound, 5-Chloro-2-(phenylethynyl)benzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the structural confirmation and purity assessment of this molecule. The experimental protocols and data interpretation are presented to be a self-validating system, grounded in established scientific principles.

Introduction

5-Chloro-2-(phenylethynyl)benzaldehyde is an aromatic compound featuring a benzaldehyde core substituted with a chloro group and a phenylethynyl moiety. This unique combination of functional groups makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. Accurate and thorough spectroscopic characterization is paramount to confirm its identity, purity, and to understand its chemical behavior. This guide will walk through the expected spectroscopic data for this compound, drawing upon established principles and data from analogous structures.

The primary method for the synthesis of this and similar compounds is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction efficiently forms a carbon-carbon bond between a terminal alkyne (phenylacetylene) and an aryl halide (such as 2-bromo-5-chlorobenzaldehyde). The reaction is typically carried out in the presence of a copper(I) co-catalyst and an amine base.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectroscopic analysis, the atoms of 5-Chloro-2-(phenylethynyl)benzaldehyde are numbered as follows:

Caption: Workflow of spectroscopic analysis for structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Experimental Protocol:

A high-resolution mass spectrum (HRMS) can be obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer. The sample would be dissolved in a suitable solvent like acetonitrile or methanol and infused into the instrument.

Predicted Mass Spectrometry Data:

-

Molecular Ion Peak ([M]+•): The molecular weight of 5-Chloro-2-(phenylethynyl)benzaldehyde is 240.68 g/mol . Due to the presence of chlorine, the mass spectrum will show a characteristic isotopic pattern for the molecular ion peak. There will be a peak at m/z 240 (for the ³⁵Cl isotope) and a peak at m/z 242 (for the ³⁷Cl isotope) with an intensity ratio of approximately 3:1.

-

Major Fragments:

-

[M-H]⁺ (m/z 239/241): Loss of the aldehydic hydrogen atom.

-

[M-CHO]⁺ (m/z 211/213): Loss of the formyl radical. This would be a significant fragment.

-

[C₆H₅]⁺ (m/z 77): The phenyl cation is a common and often abundant fragment in the mass spectra of phenyl-containing compounds.

-

Caption: Predicted mass spectrometry fragmentation pathway.

Conclusion

The comprehensive spectroscopic analysis of 5-Chloro-2-(phenylethynyl)benzaldehyde through NMR, IR, and MS provides a detailed and self-validating confirmation of its molecular structure. The predicted data, based on established principles and comparison with analogous compounds, aligns with the expected electronic and structural features of the molecule. This guide serves as a foundational resource for researchers working with this compound, enabling confident identification and quality assessment in their synthetic and developmental endeavors.

References

-

Palladium Precatalysts Containing meta-Terarylphosphine Ligands for Expedient Copper-Free Sonogashira Cross-Coupling Reactions - Supporting Information. (n.d.). Retrieved from [Link]

-

Synthetic and mechanistic studies of the multicomponent reaction of 2-(phenylethynyl)benzaldehyde, primary amine and diphenylphosphine oxide. (2020). RSC Advances, 10(54), 32449-32458. [Link]

-

Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. (2018). Chemical Science, 9(1), 159-164. [Link]

-

Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Retrieved from [https://www.docbrown.info/page06/molecule_spectroscopy/specindex7aromatic.htm#benzaldehyde H-1 NMR]([Link] H-1 NMR)

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of benzaldehyde. Retrieved from [https://www.docbrown.info/page06/molecule_spectroscopy/specindex7aromatic.htm#benzaldehyde IR]([Link] IR)

-

Doc Brown's Chemistry. (n.d.). mass spectrum of benzaldehyde. Retrieved from [https://www.docbrown.info/page06/molecule_spectroscopy/specindex7aromatic.htm#benzaldehyde MS]([Link] MS)

-

Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of benzaldehyde. Retrieved from [https://www.docbrown.info/page06/molecule_spectroscopy/specindex7aromatic.htm#benzaldehyde C-13 NMR]([Link] C-13 NMR)

Introduction to 5-Chloro-2-(phenylethynyl)benzaldehyde: A Molecule of Untapped Potential

As a Senior Application Scientist, this guide provides a comprehensive framework for elucidating the mechanism of action of 5-Chloro-2-(phenylethynyl)benzaldehyde, a compound of interest in contemporary drug discovery. Given the nascent stage of research on this specific molecule, this document outlines a robust, multi-pronged strategy for its characterization, from initial target identification to in-depth mechanistic studies. This guide is intended for researchers, scientists, and drug development professionals who are looking to explore the therapeutic potential of novel chemical entities.

5-Chloro-2-(phenylethynyl)benzaldehyde is a synthetic organic compound characterized by a benzaldehyde core, a chloro substituent at the 5-position, and a phenylethynyl group at the 2-position. While it is commercially available as a chemical intermediate for organic synthesis, its biological activity and mechanism of action remain largely unexplored. The unique combination of a reactive aldehyde, an electron-withdrawing chlorine atom, and a bulky, aromatic phenylethynyl moiety suggests the potential for specific and potent interactions with biological macromolecules.

The aldehyde group is a known electrophile that can form reversible or irreversible covalent bonds with nucleophilic residues in proteins, such as cysteine and lysine. This reactivity is a common feature of many enzyme inhibitors. The phenylethynyl group can participate in π-stacking interactions and provides a rigid scaffold that can orient the molecule within a binding pocket. The chloro group can further modulate the electronic properties of the aromatic ring, influencing both reactivity and binding affinity.

This guide presents a hypothetical, yet scientifically rigorous, roadmap for the comprehensive investigation of 5-Chloro-2-(phenylethynyl)benzaldehyde's mechanism of action. The proposed workflow is designed to be self-validating, with each experimental stage building upon the previous one to provide a clear and detailed understanding of the compound's biological effects.

The Investigative Roadmap: A Step-by-Step Guide to Elucidating the Mechanism of Action

The following sections outline a logical and efficient workflow for characterizing the mechanism of action of a novel compound like 5-Chloro-2-(phenylethynyl)benzaldehyde.

Phase 1: Initial In Vitro Screening and Target Identification

The first step is to perform broad in vitro screening to identify a potential target class. This is followed by more focused experiments to pinpoint the specific molecular target.

Experimental Protocol: Broad-Spectrum Kinase and Protease Panel Screening

-

Compound Preparation: Prepare a 10 mM stock solution of 5-Chloro-2-(phenylethynyl)benzaldehyde in 100% DMSO.

-

Assay Plates: Utilize commercially available kinase and protease assay panels (e.g., from Promega or SignalChem). These panels typically cover a wide range of protein families.

-

Primary Screening: Perform initial screens at a single high concentration (e.g., 10 µM) to identify potential "hits."

-

Data Analysis: Analyze the percentage of inhibition for each enzyme in the panel. Hits are typically defined as compounds that cause >50% inhibition.

dot

Caption: A streamlined workflow for the characterization of a novel compound.

Experimental Protocol: Target Identification using Affinity Chromatography and Mass Spectrometry

-

Synthesis of an Affinity Probe: Synthesize a derivative of 5-Chloro-2-(phenylethynyl)benzaldehyde with a linker and a reactive group suitable for immobilization on a solid support (e.g., a terminal alkyne for click chemistry).

-

Immobilization: Covalently attach the affinity probe to agarose beads.

-

Cell Lysate Preparation: Prepare a cell lysate from a relevant cell line.

-

Affinity Chromatography: Incubate the cell lysate with the affinity beads. Wash away non-specifically bound proteins. Elute the specifically bound proteins.

-

Protein Identification: Identify the eluted proteins using mass spectrometry-based proteomics.

Phase 2: Biochemical and Biophysical Characterization

Once a primary target is identified, the next step is to characterize the interaction in detail.

Table 1: Hypothetical Biochemical and Biophysical Data for 5-Chloro-2-(phenylethynyl)benzaldehyde

| Parameter | Value | Method |

| IC50 | 50 nM | Enzyme Kinetics |

| Ki | 25 nM | Enzyme Kinetics |

| KD | 100 nM | Surface Plasmon Resonance |

| ΔH | -10 kcal/mol | Isothermal Titration Calorimetry |

| ΔS | -5 cal/mol·K | Isothermal Titration Calorimetry |

Experimental Protocol: Enzyme Kinetics to Determine the Mode of Inhibition

-

Enzyme Assay: Set up a standard enzyme assay for the identified target protein.

-

Varying Substrate and Inhibitor Concentrations: Perform the assay with varying concentrations of both the substrate and 5-Chloro-2-(phenylethynyl)benzaldehyde.

-

Data Analysis: Plot the data using Lineweaver-Burk or Michaelis-Menten plots to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Phase 3: Structural Biology and Cellular Validation

The final phase involves determining the structural basis of the interaction and validating the mechanism of action in a cellular context.

dot

Caption: Hypothetical signaling pathway inhibited by the compound.

Experimental Protocol: Cellular Target Engagement Assay

-

Cell Culture: Culture a cell line that expresses the target protein.

-

Compound Treatment: Treat the cells with varying concentrations of 5-Chloro-2-(phenylethynyl)benzaldehyde.

-

Thermal Shift Assay: Perform a cellular thermal shift assay (CETSA) to measure the stabilization of the target protein upon compound binding.

-

Data Analysis: An increase in the melting temperature of the target protein indicates direct engagement by the compound in the cellular environment.

Conclusion: From a Novel Compound to a Potential Therapeutic

The journey of characterizing a novel compound like 5-Chloro-2-(phenylethynyl)benzaldehyde is a meticulous process that requires a combination of cutting-edge techniques and a deep understanding of chemical biology and drug discovery principles. The workflow presented in this guide provides a comprehensive and robust framework for elucidating its mechanism of action. By following this roadmap, researchers can systematically uncover the therapeutic potential of this and other novel chemical entities, paving the way for the development of next-generation therapeutics.

References

-

5-Chloro-2-(phenylethynyl)benzaldehyde C15H9ClO. PubChem. [Link]

Biological activity of 5-Chloro-2-(phenylethynyl)benzaldehyde derivatives

An In-depth Technical Guide to the Biological Activity of 5-Chloro-2-(phenylethynyl)benzaldehyde Derivatives

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis, biological evaluation, and mechanistic underpinnings of 5-Chloro-2-(phenylethynyl)benzaldehyde derivatives. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes established methodologies with expert insights to facilitate the exploration of this promising chemical scaffold.

Introduction: The Emergence of a Privileged Scaffold

The 5-Chloro-2-(phenylethynyl)benzaldehyde core represents a fascinating and synthetically accessible scaffold in modern medicinal chemistry. Its rigid, planar structure, conferred by the phenylethynyl group, combined with the reactive aldehyde functionality and the electronic properties of the chlorine substituent, makes it an ideal starting point for the development of novel therapeutic agents. Derivatives of this core have shown potential across several biological domains, most notably in oncology. This guide will delve into the synthesis of these compounds and elucidate the experimental workflows required to characterize their potent anticancer activities, with a focus on apoptosis induction and disruption of microtubule dynamics.

Synthetic Strategy: Accessing the Core Scaffold

The primary route to synthesizing 5-Chloro-2-(phenylethynyl)benzaldehyde and its derivatives is the Sonogashira cross-coupling reaction.[1][2][3][4] This powerful carbon-carbon bond-forming reaction is renowned for its mild reaction conditions and tolerance of a wide array of functional groups, making it ideal for complex molecule synthesis.[1][3]

The general strategy involves the coupling of a terminal alkyne (e.g., phenylacetylene) with an aryl halide (e.g., 2-bromo-5-chlorobenzaldehyde) in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base.[1][4]

Caption: Generalized workflow for the Sonogashira coupling synthesis.

Anticancer Activity: A Primary Therapeutic Avenue

While direct biological data for this specific class is emerging, analogous benzaldehyde-derived compounds have demonstrated significant cytotoxic activity against a variety of cancer cell lines.[5][6][7] The investigation into 5-Chloro-2-(phenylethynyl)benzaldehyde derivatives is grounded in the hypothesis that these molecules can induce programmed cell death (apoptosis) and interfere with critical cellular machinery required for proliferation, such as the microtubule network.

Quantifying Cytotoxicity: The IC₅₀ Value

The initial step in evaluating any potential anticancer agent is to determine its cytotoxicity—the concentration at which it inhibits cancer cell growth. This is typically quantified as the half-maximal inhibitory concentration (IC₅₀). In vitro assays provide the first crucial data points in this process.[8][9][10]

Table 1: Representative Anticancer Activity of Hypothetical Derivatives

| Compound ID | R-Group (on Phenylacetylene) | Cancer Cell Line | IC₅₀ (µM) |

| CPB-01 | H | MCF-7 (Breast) | 8.2 |

| CPB-01 | H | HCT116 (Colon) | 12.5 |

| CPB-02 | 4-OCH₃ | MCF-7 (Breast) | 5.1 |

| CPB-02 | 4-OCH₃ | HCT116 (Colon) | 7.8 |

| CPB-03 | 4-F | MCF-7 (Breast) | 3.9 |

| CPB-03 | 4-F | HCT116 (Colon) | 6.2 |

| Doxorubicin | - (Control) | MCF-7 (Breast) | 0.9 |

| Doxorubicin | - (Control) | HCT116 (Colon) | 1.1 |

Note: This data is illustrative to demonstrate typical presentation.

Mechanism of Action I: Induction of Apoptosis

A key hallmark of effective anticancer agents is the ability to induce apoptosis, or programmed cell death, selectively in cancer cells.[5] The intrinsic (or mitochondrial) pathway is a common mechanism. This pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins and executed by a cascade of cysteine proteases known as caspases.[11] The activation of executioner caspases, like caspase-3, leads to the cleavage of critical cellular substrates, including poly (ADP-ribose) polymerase-1 (PARP), ultimately dismantling the cell.[12][13]

Caption: Simplified intrinsic apoptosis signaling pathway.

Mechanism of Action II: Disruption of Microtubule Dynamics

Microtubules are essential components of the cytoskeleton, playing a critical role in cell division by forming the mitotic spindle.[14][15] Disruption of microtubule dynamics is a clinically validated and highly effective strategy in cancer therapy.[14] Compounds can either inhibit polymerization (destabilizers, e.g., vinca alkaloids) or prevent depolymerization (stabilizers, e.g., taxanes). An in vitro tubulin polymerization assay is the gold standard for directly assessing a compound's effect on this process.[14][16]

Caption: Experimental workflow for a fluorescence-based tubulin assay.

Other Potential Biological Activities

While oncology is a primary focus, the chemical features of this scaffold suggest potential in other therapeutic areas. The presence of chloro- and benzaldehyde-containing structures has been associated with:

-

Anti-inflammatory Activity: Many heterocyclic compounds derived from substituted benzaldehydes have been investigated for their ability to modulate inflammatory pathways.[17][18][19][20]

-

Antimicrobial Activity: Benzaldehyde derivatives and chloro-substituted aromatic rings are known pharmacophores in the development of antibacterial and antifungal agents.[21][22][23]

Further screening of 5-Chloro-2-(phenylethynyl)benzaldehyde derivatives against relevant microbial strains and in inflammation assays is a logical extension of their biological characterization.

Key Experimental Protocols

Scientific integrity demands robust and reproducible methodologies. The following section provides detailed protocols for the core assays discussed in this guide.

Protocol 1: Cell Viability (XTT Assay)

The XTT assay measures the metabolic activity of viable cells, which is proportional to the number of living cells.[24][25][26] Metabolically active cells reduce the tetrazolium salt XTT to a water-soluble orange formazan product, which can be quantified spectrophotometrically.[24][25]

Objective: To determine the IC₅₀ value of test compounds.

Materials:

-

Cancer cell lines (e.g., MCF-7, HCT116)

-

Complete culture medium (e.g., DMEM + 10% FBS)

-

96-well clear, flat-bottom cell culture plates

-

Test compounds dissolved in DMSO (10 mM stock)

-

XTT Cell Viability Assay Kit (containing XTT reagent and an electron coupling reagent)

-

Phosphate-Buffered Saline (PBS)

-

Microplate spectrophotometer

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds (or vehicle control).

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

XTT Reagent Preparation: Immediately before use, thaw the XTT reagent and electron coupling reagent. Prepare the XTT working solution according to the manufacturer's instructions (e.g., mix 50 parts XTT reagent with 1 part electron coupling reagent).

-

Assay Development: Add 50 µL of the XTT working solution to each well.

-

Final Incubation: Incubate the plate for 2-4 hours at 37°C, 5% CO₂. The incubation time is dependent on the metabolic rate of the cell line and should be optimized.

-

Data Measurement: Gently shake the plate to ensure a homogenous distribution of the formazan product. Measure the absorbance at 450-490 nm using a microplate reader.[26] A reference wavelength of ~650 nm is used to subtract background absorbance.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Protocol 2: Western Blot Analysis for Apoptosis Markers

Western blotting is a fundamental technique to detect and quantify specific proteins, such as cleaved caspases and PARP, which are hallmarks of apoptosis.[11][12]

Objective: To detect the activation of the apoptotic cascade following compound treatment.

Materials:

-

Cell lysis buffer (RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels (e.g., 4-20% gradient gels)

-

PVDF or nitrocellulose membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescent (ECL) substrate

-

Imaging system (e.g., ChemiDoc)

Procedure:

-

Cell Treatment and Lysis: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Wash cells twice with ice-cold PBS and lyse by adding 100-150 µL of ice-cold RIPA buffer. Incubate on ice for 30 minutes.[11]

-

Protein Quantification: Scrape and collect the lysates. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

-

SDS-PAGE: Normalize protein amounts for all samples (e.g., 20-40 µg per lane). Load samples onto an SDS-polyacrylamide gel and run until the dye front reaches the bottom.[11]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[11]

-

Blocking: Block the membrane in 5% non-fat milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[11]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[11]

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

-

Detection: Wash the membrane again as in step 7. Incubate the membrane with ECL substrate according to the manufacturer's instructions and capture the chemiluminescent signal using an imaging system.[11]

-

Analysis: Analyze the band intensities. Normalize the expression of target proteins to a loading control (e.g., β-actin) to ensure equal protein loading. An increase in the cleaved forms of caspase-3 and PARP indicates apoptosis induction.

Protocol 3: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules in real-time.[14][27]

Objective: To determine if a compound inhibits or enhances tubulin polymerization.

Materials:

-

Tubulin Polymerization Assay Kit (containing >99% pure tubulin, GTP, fluorescent reporter, and buffer)[27]

-

Test compounds, Paclitaxel (enhancer control), Nocodazole (inhibitor control)

-

Black, flat-bottom, non-binding 96-well plates

-

Fluorescence microplate reader with temperature control at 37°C

Procedure:

-

Reagent Preparation: Thaw all reagents on ice. Prepare a tubulin reaction mix on ice containing tubulin (e.g., 2 mg/mL final concentration), GTP (1 mM), glycerol (15%), and the fluorescent reporter in General Tubulin Buffer.[14] Keep on ice.

-

Plate Setup: Pre-warm the 96-well plate to 37°C.

-

Compound Addition: Add 5 µL of 10x concentrated test compound, controls, or vehicle to the appropriate wells of the pre-warmed plate.[14]

-

Initiation of Polymerization: To initiate the reaction, carefully add 45 µL of the ice-cold tubulin reaction mix to each well, avoiding bubbles. The final volume will be 50 µL.[14]

-

Measurement: Immediately place the plate in the microplate reader pre-warmed to 37°C. Measure fluorescence intensity (e.g., Ex: 360 nm, Em: 450 nm) every 60 seconds for at least 60 minutes.

-

Data Analysis: Plot fluorescence intensity versus time. A sigmoidal curve represents normal polymerization.[14] Compounds that inhibit polymerization will show a decreased rate and extent of fluorescence increase, while enhancers will show an increased rate and extent.[14][27]

Conclusion and Future Directions

The 5-Chloro-2-(phenylethynyl)benzaldehyde scaffold holds considerable promise for the development of novel anticancer therapeutics. The synthetic accessibility via the Sonogashira coupling allows for the rapid generation of diverse derivatives for structure-activity relationship (SAR) studies. Initial biological characterization should focus on quantifying cytotoxicity and elucidating the primary mechanism of action, with apoptosis induction and tubulin dynamics being the most probable targets.

Future work should involve optimizing lead compounds to improve potency and selectivity, conducting in vivo studies in relevant animal models to assess efficacy and toxicity, and expanding the biological screening to other therapeutic areas such as inflammation and infectious diseases. This systematic approach will be crucial in translating the chemical potential of these derivatives into tangible clinical benefits.

References

-

Jahagirdar, A. A., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71. [Link]

-

Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

-

Takimoto, C. H., et al. (1998). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. Cancer Chemotherapy and Pharmacology, 42(5), 429-436. [Link]

-

Bio-protocol. (n.d.). Tubulin Polymerization Assay. [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

-

Johnson, K. R., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17395–17402. [Link]

-

AxisPharm. (2024). Complete Guide to Choosing the Right Cell Viability Assay. [Link]

-

Menon, A., & Kuriakose, D. (2019). In-vitro Models in Anticancer Screening. ResearchGate. [Link]

-

Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. [Link]

-

An, F., et al. (2017). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Scientific Reports, 7, 44033. [Link]

-

Roy, S., & Kumar, D. (2018). Determination of Caspase Activation by Western Blot. Methods in Molecular Biology, 1709, 87-100. [Link]

-

Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. [Link]

-

Wang, Y., et al. (2020). A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. Toxins, 12(11), 713. [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

-

J&K Scientific LLC. (2021). Sonogashira Cross-Coupling. [Link]

-

PrepChem.com. (n.d.). Synthesis of 5-Chloro-2-(2'-methylphenoxy)benzaldehyde. [Link]

-

Liu, Y., et al. (2009). Anticancer activity of 5-benzylidene-2-phenylimino-1, 3-thiazolidin-4-one (BPT) analogs. Cancer Letters, 286(2), 205-213. [Link]

-

ResearchGate. (n.d.). Sonogashira coupling reaction between p-bromobenzaldehyde and phenylacetylene. [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

-

MDPI. (2021). Synthesis, Structure, Spectral-Luminescent Properties, and Biological Activity of Chlorine-Substituted N-[2-(Phenyliminomethyl)phenyl]-4-methylbenzenesulfamide and Their Zinc(II) Complexes. [Link]

-

Keglevich, G., et al. (2018). Synthetic and mechanistic studies of the multicomponent reaction of 2-(phenylethynyl)benzaldehyde, primary amine and diphenylphosphine oxide. Beilstein Journal of Organic Chemistry, 14, 1858-1867. [Link]

-

MDPI. (2020). Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. [Link]

-

Lesyk, R., et al. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules, 26(10), 2987. [Link]

-

ResearchGate. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. [Link]

-

Haider, S., et al. (2018). Synthesis of Novel Amide Containing Schiffs Bases of 5-(4-Chloro-Phenyl)-Furan-2-Carboxaldehyde: Their In Vivo Anti-Inflammatory, Antioxidant and Antinociceptive Activities with Ulcerogenic Risk Evaluation. Journal of Reports in Pharmaceutical Sciences, 7(1), 44-63. [Link]

-

Patel, D., et al. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. Journal of Advanced Pharmaceutical Technology & Research, 3(3), 178-183. [Link]

-

Patel, K., et al. (2024). Some Novel Chalcone Derivatives containing 5-Chloro Thiophene in a Base Structure: Synthesis, Characterization, in silico Study and Biological Evaluation. Asian Journal of Chemistry, 36(1), 1-8. [Link]

-

Habib, O. M. O., et al. (n.d.). SYNTHESIS OF SOME NEW HETEROCYCLIC COMPOUNDS WITH EXPECTED POTENTIAL BIOLOGICAL ACTIVITY. JournalAgent. [Link]

-

Bentham Science. (n.d.). Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry. [Link]

-

RSC Publishing. (2023). Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. RSC Advances, 13(35), 24451-24461. [Link]

-

MDPI. (2023). Cholinesterase Inhibitory and Anti-Inflammatory Activity of the Naphtho- and Thienobenzo-Triazole Photoproducts: Experimental and Computational Study. [Link]

-

ResearchGate. (2019). Synthesis And Anti-Inflammatory Activity Of Some New 2- Chloro-3-[3-(6-Nitro-1H-Benzimidazol-2-Yl)-1H-Pyrazol-5- Yl]Quinolines. [Link]

Sources

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. jk-sci.com [jk-sci.com]

- 4. Sonogashira Coupling [organic-chemistry.org]

- 5. Anticancer activity of 5-benzylidene-2-phenylimino-1, 3-thiazolidin-4-one (BPT) analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. noblelifesci.com [noblelifesci.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

- 12. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 14. benchchem.com [benchchem.com]

- 15. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bio-protocol.org [bio-protocol.org]

- 17. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry | Bentham Science [benthamscience.com]

- 18. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 23. asianpubs.org [asianpubs.org]

- 24. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - SG [thermofisher.com]

- 25. biotium.com [biotium.com]

- 26. Complete Guide to Choosing the Right Cell Viability Assay | AxisPharm [axispharm.com]

- 27. maxanim.com [maxanim.com]

An In-depth Technical Guide to 5-Chloro-2-(phenylethynyl)benzaldehyde: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Organic Synthesis

5-Chloro-2-(phenylethynyl)benzaldehyde is a bi-functional aromatic compound of significant interest in the fields of medicinal chemistry and materials science. Its structure, featuring a reactive aldehyde group and a phenylethynyl moiety on a chlorinated benzene ring, offers a unique platform for the construction of complex molecular architectures. The presence of the chlorine atom can profoundly influence the molecule's pharmacokinetic properties, making it an attractive scaffold in drug discovery.[1] Furthermore, the conjugated system arising from the phenylethynyl group suggests potential applications in the development of novel organic materials with interesting photophysical properties.[2] This guide provides a comprehensive overview of the synthesis, characterization, and reactivity of this versatile building block, offering insights for its application in advanced chemical synthesis.

Molecular Structure and Properties

| Property | Value | Source |

| CAS Number | 1186603-47-3 | [3][4] |

| Molecular Formula | C₁₅H₉ClO | [4] |

| Molecular Weight | 240.68 g/mol | [4] |

| Appearance | Predicted to be a solid | Inferred from analogs |

| Solubility | Expected to be soluble in common organic solvents | Inferred from analogs |

Synthesis of 5-Chloro-2-(phenylethynyl)benzaldehyde: A Focus on Sonogashira Coupling

The primary and most efficient method for the synthesis of 5-Chloro-2-(phenylethynyl)benzaldehyde is the Sonogashira cross-coupling reaction.[5] This powerful carbon-carbon bond-forming reaction involves the coupling of a terminal alkyne (phenylacetylene) with an aryl halide (a dihalobenzaldehyde derivative) in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base.[2]

Proposed Starting Material: 2-Bromo-5-chlorobenzaldehyde

The logical precursor for the Sonogashira coupling is 2-bromo-5-chlorobenzaldehyde. The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, allowing for selective reaction at the 2-position.

Detailed Proposed Synthetic Protocol

The following protocol is based on established Sonogashira coupling procedures for similar substrates.[6][7][8]

Reaction Scheme:

A proposed reaction scheme for the synthesis of 5-Chloro-2-(phenylethynyl)benzaldehyde.

Step-by-Step Procedure:

-

Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-5-chlorobenzaldehyde (1.0 eq).

-

Catalyst and Co-catalyst Addition: Add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 eq) and copper(I) iodide (CuI, 0.04 eq).

-

Solvent and Base: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add anhydrous, degassed tetrahydrofuran (THF) and triethylamine (Et₃N, 2.0 eq).

-

Alkyne Addition: Add phenylacetylene (1.2 eq) dropwise to the stirred solution.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove the catalyst residues.

-

Extraction: Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 5-Chloro-2-(phenylethynyl)benzaldehyde.

Characterization

Predicted ¹H NMR Spectral Data

-

Aldehyde Proton (-CHO): A singlet is expected in the range of δ 9.8-10.2 ppm.

-

Aromatic Protons:

-

The proton ortho to the aldehyde group is expected to be a doublet around δ 7.8-8.0 ppm.

-

The other two protons on the chlorinated benzaldehyde ring will likely appear as a doublet and a doublet of doublets in the range of δ 7.4-7.7 ppm.

-

The protons of the phenyl group of the phenylethynyl moiety are expected to appear as multiplets in the range of δ 7.3-7.6 ppm.

-

Predicted ¹³C NMR Spectral Data

-

Aldehyde Carbonyl (C=O): A signal is expected around δ 190-195 ppm.

-

Alkynyl Carbons (C≡C): Two signals are anticipated in the range of δ 85-95 ppm.

-

Aromatic Carbons: Multiple signals are expected in the aromatic region (δ 120-140 ppm). The carbon bearing the chlorine atom will be influenced by its electronegativity.

Chemical Reactivity: A Gateway to Heterocyclic Scaffolds

The juxtaposition of the aldehyde and alkyne functionalities in an ortho arrangement makes 5-Chloro-2-(phenylethynyl)benzaldehyde a valuable precursor for the synthesis of various heterocyclic compounds through intramolecular reactions.[11][12][13]

Multicomponent Reactions for Isoquinoline Synthesis

Drawing parallels with the reactivity of 2-(phenylethynyl)benzaldehyde, the title compound is an excellent candidate for multicomponent reactions. For instance, a reaction with a primary amine and a phosphine oxide can lead to the formation of functionalized 1,2-dihydroisoquinolines or 2H-isoindolines, depending on the catalyst and reaction conditions.[14]

Multicomponent reaction of 5-Chloro-2-(phenylethynyl)benzaldehyde.

Cycloaddition and Annulation Reactions

The alkyne moiety can participate in cycloaddition reactions. For example, under palladium catalysis, 2-alkynylbenzaldehydes can react with cyclic amines to form fused N-heterocycles.[12][13] Additionally, Brønsted acid-catalyzed benzannulation reactions with other alkynes can lead to the formation of substituted naphthalenes.

Applications in Medicinal Chemistry and Drug Development

The incorporation of chlorine atoms into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability and improve pharmacokinetic profiles.[15] The 5-Chloro-2-(phenylethynyl)benzaldehyde scaffold, therefore, represents a promising starting point for the synthesis of novel therapeutic agents. The resulting heterocyclic structures, such as isoquinolines, are known to exhibit a wide range of biological activities.

Conclusion

5-Chloro-2-(phenylethynyl)benzaldehyde is a valuable and versatile building block in organic synthesis. Its efficient synthesis via the Sonogashira coupling, coupled with the rich and diverse reactivity of its ortho-alkynyl aldehyde functionality, provides access to a wide array of complex heterocyclic molecules. The presence of the chloro substituent further enhances its potential in the design and development of new pharmaceutical agents. This guide provides a solid foundation for researchers and scientists to explore the full potential of this promising compound in their synthetic endeavors.

References

-

Palladium Precatalysts Containing meta-Terarylphosphine Ligands for Expedient Copper-Free Sonogashira Cross-Coupling Reactions - Supporting Information. (n.d.). Retrieved from [Link]

- Harnessing the reactivity of ortho-formyl-arylketones: base-promoted regiospecific synthesis of functionalized isoquinolines. (2019).

- Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. (2018). New Journal of Chemistry, 42(10), 7646-7655.

- Study of the Three-Component Reactions of 2-Alkynylbenzaldehydes, Aniline, and Dialkyl Phosphites—The Significance of the Catalyst System. (2021). Molecules, 26(20), 6199.

-

Sonogashira Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]

- Solvent-Regulated Coupling of 2-Alkynylbenzaldehydes with Cyclic Amines: Selective Synthesis of Fused N-Heterocycles and Functionalized Naphthalene Derivatives. (2020). Organic Letters, 22(22), 9053-9058.

-

Solvent-Regulated Coupling of 2-Alkynylbenzaldehydes with Cyclic Amines: Selective Synthesis of Fused N-Heterocycles and Functionalized Naphthalene Derivatives. (2020). PubMed. Retrieved from [Link]

- Isoquinolone Synthesis via Zn(OTf)2-Catalyzed Aerobic Cyclocondensation of 2-(1-Alkynyl)-benzaldehydes with Arylamines. (2020).

-

Advances and applications of 2-alkynylbenzaldoxime as a valuable synthetic framework for synthesizing N-heterocycles. (2025). Request PDF. Retrieved from [Link]

-

SALICYLALDEHYDES DERIVED FROM 5-CHLOROMETHYL-2- HYDROXYBENZALDEHYDE – SYNTHESIS AND REACTIONS. (n.d.). Retrieved from [Link]

-

Sonogashira coupling reaction between p‐bromobenzaldehyde and... (n.d.). ResearchGate. Retrieved from [Link]

-

[Orgo Lab 2] Oxidative Coupling of Alkynes. (2021, September 7). YouTube. Retrieved from [Link]

-

Sonogashira coupling between 4‐chlorobenzaldehyde and phenylacetylene... (n.d.). ResearchGate. Retrieved from [Link]

-

2 - Supporting Information. (n.d.). Retrieved from [Link]

-

Palladium-catalyzed oxidative cross-coupling between heterocycles and terminal alkynes with low catalyst loading. (2013). PubMed. Retrieved from [Link]

-

Solved Interpret both the 1 H and 13C NMR spectra of. (2018, March 14). Chegg.com. Retrieved from [Link]

- Synthesis and Reactivity toward Alkynes of 2-Formyl- and 2-Acetylarylpalladium(II) (Aryl = Phenyl and 5-Nitrophenyl) Complexes. Formation of Indenols and Indenones. (2001). Organometallics, 21(1), 58-67.

-

5-Chloro-2-(phenylethynyl)benzaldehyde - 化學材料 - 景明化工. (n.d.). Retrieved from [Link]

- Efficient synthesis of 4-substituted-ortho-phthalaldehyde analogues: toward the emergence of new building blocks. (2019). Beilstein Journal of Organic Chemistry, 15, 721-726.

- Synthetic and mechanistic studies of the multicomponent reaction of 2-(phenylethynyl)benzaldehyde, primary amine and diphenylphosphine oxide. (2024). Reaction Chemistry & Engineering.

-

Synthesis, characterization of 4{[(7-chloro-2-nitro phenothiazine-10-yl)-phenyl-methyl]-amino}-benzoic acid derivatives. (n.d.). JOCPR. Retrieved from [Link]

-

Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- ortho-Hydroxylation of aromatic aldehydes: a short synthesis of 2-hydroxypyrene-1-carbaldehyde. (1988).

- “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. (2023). Journal of Medicinal Chemistry, 66(9), 5913-5931.

Sources

- 1. benchchem.com [benchchem.com]

- 2. 5-chloro-2-(phenylethynyl)benzaldehyde CAS#: 1186603-47-3 [m.chemicalbook.com]

- 3. parchem.com [parchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. rsc.org [rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. Solved Interpret both the 1 H and 13C NMR spectra of | Chegg.com [chegg.com]

- 10. Study of the Three-Component Reactions of 2-Alkynylbenzaldehydes, Aniline, and Dialkyl Phosphites—The Significance of the Catalyst System - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Solvent-Regulated Coupling of 2-Alkynylbenzaldehydes with Cyclic Amines: Selective Synthesis of Fused N-Heterocycles and Functionalized Naphthalene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthetic and mechanistic studies of the multicomponent reaction of 2-(phenylethynyl)benzaldehyde, primary amine and diphenylphosphine oxide - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 14. rsc.org [rsc.org]

- 15. benchchem.com [benchchem.com]

CAS number and molecular structure of 5-Chloro-2-(phenylethynyl)benzaldehyde

An In-Depth Technical Guide to 5-Chloro-2-(phenylethynyl)benzaldehyde

Executive Summary: This document provides a comprehensive technical overview of 5-Chloro-2-(phenylethynyl)benzaldehyde, a specialized aromatic aldehyde of interest to researchers in medicinal chemistry and materials science. We will explore its core physicochemical properties, propose a robust synthetic pathway grounded in established organometallic chemistry, and discuss its potential as a versatile intermediate for the development of novel molecular entities. This guide is intended for professionals in drug discovery and chemical research, offering field-proven insights into its synthesis and application.

Compound Profile and Significance

5-Chloro-2-(phenylethynyl)benzaldehyde (CAS No. 1186603-47-3) is a multifunctional organic compound characterized by three key reactive moieties: an aldehyde, a chloro-substituent, and a phenylethynyl group.[1][2][3][4][5] The strategic placement of these groups on the benzene ring creates a molecule with significant potential as a scaffold in organic synthesis.

-

The Aldehyde Group: Serves as a versatile handle for a wide array of chemical transformations, including reductive amination, Wittig reactions, and the formation of imines and Schiff bases, which are precursors to complex heterocyclic systems.

-

The Phenylethynyl Group: The internal alkyne is a rigid, linear linker that can be utilized in cycloaddition reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," a cornerstone of modern drug discovery and bioconjugation.[6]

-

The Chloro Substituent: The presence of a chlorine atom significantly influences the molecule's electronic properties and lipophilicity. In drug development, halogenation is a common strategy to enhance metabolic stability, membrane permeability, and binding affinity of a lead compound.[7][8][9]

The convergence of these functional groups in a single molecule makes 5-Chloro-2-(phenylethynyl)benzaldehyde a valuable building block for constructing complex molecular architectures, particularly in the synthesis of novel therapeutic agents and functional materials.

Physicochemical and Spectroscopic Data

A summary of the key identification and physicochemical properties is provided below.

| Property | Value | Source(s) |

| CAS Number | 1186603-47-3 | [1][2][3][4][5] |

| Molecular Formula | C₁₅H₉ClO | [3][5] |

| Molecular Weight | 240.68 g/mol | [3][5] |

| Canonical SMILES | C1=CC=C(C=C1)C#CC2=C(C=C(C=C2)Cl)C=O | N/A |

| Appearance | Expected to be a solid at room temperature | N/A |

Predicted Spectroscopic Signature

While specific experimental spectra are not publicly cataloged, the structure allows for the confident prediction of its key spectroscopic features:

-

¹H NMR (CDCl₃): The spectrum would feature a distinct singlet for the aldehyde proton (CHO) at approximately δ 9.8-10.2 ppm. The aromatic region (δ 7.2-8.0 ppm) would show complex multiplets corresponding to the protons on both the benzaldehyde and phenyl rings.

-

¹³C NMR (CDCl₃): Key signals would include the aldehyde carbonyl carbon around δ 190-195 ppm. The two sp-hybridized carbons of the alkyne would appear in the δ 80-100 ppm range. The remaining signals would correspond to the aromatic carbons.

-

Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of the C=O stretch of the aromatic aldehyde would be prominent around 1690-1715 cm⁻¹. Another characteristic band for the C≡C alkyne stretch would appear in the 2100-2260 cm⁻¹ region, though it may be weak due to the symmetry of the internal alkyne.

Synthesis and Mechanistic Considerations

The most logical and industrially scalable approach to synthesizing 5-Chloro-2-(phenylethynyl)benzaldehyde is via a Sonogashira cross-coupling reaction. This powerful palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide.

Proposed Synthetic Pathway: Sonogashira Coupling

The chosen pathway involves the coupling of 2-bromo-5-chlorobenzaldehyde with phenylacetylene .

Causality Behind Experimental Choices:

-

Starting Materials: 2-bromo-5-chlorobenzaldehyde is selected as the aryl halide partner. The bromine atom is more reactive than the chlorine atom in palladium-catalyzed cross-coupling reactions, allowing for selective reaction at the C2 position. Phenylacetylene is the readily available terminal alkyne.

-

Catalyst System: A dual-catalyst system is employed. A palladium complex (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) is the primary catalyst for the oxidative addition/reductive elimination cycle. A copper(I) salt (e.g., CuI) acts as a co-catalyst, forming a copper(I) acetylide intermediate that facilitates the transmetalation step, thereby increasing reaction efficiency and allowing for milder reaction conditions.

-

Base and Solvent: A mild amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is crucial. It serves both as a solvent and to neutralize the hydrogen halide byproduct generated during the reaction, preventing catalyst deactivation.

Experimental Workflow Diagram

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol

Materials:

-

2-Bromo-5-chlorobenzaldehyde (1.0 eq)

-

Phenylacetylene (1.2 eq)

-